molecular formula C29H34FN3O2 B11648023 4-[4-(Diethylamino)phenyl]-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-[4-(Diethylamino)phenyl]-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11648023
M. Wt: 475.6 g/mol
InChI Key: SWRDCKRWRFXPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Diethylamino)phenyl]-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a molecular formula of C29H34FN3O2 and a molecular weight of 475.612 g/mol . This compound is known for its unique structure, which includes a quinoline core, a diethylamino group, and a fluorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-[4-(Diethylamino)phenyl]-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of cyclization reactions involving aniline derivatives and ketones.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction using diethylamine.

    Addition of the Fluorophenyl Group: The fluorophenyl group is added via a Friedel-Crafts acylation reaction using fluorobenzene and an appropriate acylating agent.

    Final Assembly: The final compound is assembled through a series of condensation reactions, followed by purification steps such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

4-[4-(Diethylamino)phenyl]-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

4-[4-(Diethylamino)phenyl]-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving quinoline derivatives.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(Diethylamino)phenyl]-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but its structure suggests it may interact with DNA and proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar compounds to 4-[4-(Diethylamino)phenyl]-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide include:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which contribute to its unique chemical and biological activities.

Properties

Molecular Formula

C29H34FN3O2

Molecular Weight

475.6 g/mol

IUPAC Name

4-[4-(diethylamino)phenyl]-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C29H34FN3O2/c1-6-33(7-2)20-14-12-19(13-15-20)26-25(28(35)32-22-11-9-8-10-21(22)30)18(3)31-23-16-29(4,5)17-24(34)27(23)26/h8-15,26,31H,6-7,16-17H2,1-5H3,(H,32,35)

InChI Key

SWRDCKRWRFXPQK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=CC=CC=C4F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.